Cas no 1603384-42-4 (1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane)

1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane 化学的及び物理的性質
名前と識別子
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- 1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane
- EN300-1132904
- 1603384-42-4
-
- インチ: 1S/C10H16F3IO/c11-10(12,13)6-7-15-9-5-3-1-2-4-8(9)14/h8-9H,1-7H2
- InChIKey: XGACRDNIZPJMQX-UHFFFAOYSA-N
- ほほえんだ: IC1CCCCCC1OCCC(F)(F)F
計算された属性
- せいみつぶんしりょう: 336.01980g/mol
- どういたいしつりょう: 336.01980g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 9.2Ų
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1132904-0.05g |
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |
1603384-42-4 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1132904-1.0g |
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |
1603384-42-4 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1132904-5g |
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |
1603384-42-4 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1132904-0.25g |
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |
1603384-42-4 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1132904-0.5g |
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |
1603384-42-4 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1132904-0.1g |
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |
1603384-42-4 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1132904-10g |
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |
1603384-42-4 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1132904-1g |
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |
1603384-42-4 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1132904-2.5g |
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane |
1603384-42-4 | 95% | 2.5g |
$2071.0 | 2023-10-26 |
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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8. Book reviews
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptaneに関する追加情報
Introduction to 1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane (CAS No. 1603384-42-4)
1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane, with the chemical identifier CAS No. 1603384-42-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This compound belongs to the class of halogenated heterocyclic ethers and exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane consists of a cycloheptane ring substituted with an iodine atom at the 1-position and a 3,3,3-trifluoropropoxy group at the 2-position. The presence of the iodine atom provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in the construction of complex molecular architectures. The trifluoropropoxy group introduces fluorine atoms into the molecule, which can influence the metabolic stability, lipophilicity, and overall pharmacokinetic properties of derivatives.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced biological activity and improved pharmacological profiles. The fluorine atoms in 1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane contribute to its potential as a building block for developing novel therapeutic agents. For instance, fluorinated analogs have shown promise in the treatment of neurological disorders, cancer, and infectious diseases by modulating receptor binding affinities and metabolic pathways.
One of the most compelling applications of 1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane is in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. Researchers have leveraged its reactivity to develop potent inhibitors of kinases and other enzymes that play critical roles in cellular signaling. The ability to introduce diverse substituents at the 1- and 2-positions allows for fine-tuning of the compound's properties, enabling the optimization of potency and selectivity.
Recent advancements in medicinal chemistry have highlighted the utility of 1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane in fragment-based drug discovery. By employing this compound as a scaffold, chemists can rapidly generate libraries of structurally diverse molecules for high-throughput screening. The success of this approach has been demonstrated in several academic and industrial settings, where novel lead compounds have been identified for further development.
The synthetic methodologies for preparing 1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane have also seen significant innovation. Modern synthetic routes often involve transition-metal-catalyzed reactions that provide high yields and excellent regioselectivity. These methods are not only efficient but also environmentally benign, aligning with the growing emphasis on sustainable chemistry practices.
The versatility of 1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane extends beyond pharmaceutical applications. It has found utility in materials science as well, particularly in the development of advanced polymers and liquid crystals. The incorporation of fluorinated groups into these materials can enhance their thermal stability and mechanical properties.
In conclusion,1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane (CAS No. 1603384-42-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for chemists and biologists working on cutting-edge research projects. As our understanding of fluorinated compounds continues to evolve,1-iodo-2-(3,3,3-trifluoropropoxy)cycloheptane is poised to play an even greater role in shaping the future of drug discovery and material science.
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